3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its structure includes a 7-oxabicyclo[2.2.1]heptane core, which is known for its stability and reactivity, making it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein phosphatases by coordinating with the active-site catalytic metals . This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s bicyclic structure allows it to fit into the active site of enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Known for its use as a chiral scaffold in foldamers and catalysts.
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Used in stereoselective and regioselective functionalization reactions.
Uniqueness
3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of a biphenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-phenylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(17-15-10-11-16(25-15)18(17)20(23)24)21-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15-18H,10-11H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTDNWUTAQOLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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